![molecular formula C12H19N B181004 2-メチル-N-[(4-メチルフェニル)メチル]プロパン-1-アミン CAS No. 869942-00-7](/img/structure/B181004.png)
2-メチル-N-[(4-メチルフェニル)メチル]プロパン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .
Synthesis Analysis
The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .Chemical Reactions Analysis
Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .Physical And Chemical Properties Analysis
The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .科学的研究の応用
創薬と薬理学
薬理学において、この化合物は様々な薬理学的に活性な分子の合成における前駆体として可能性を示しています。 例えば、この化合物の誘導体は抗うつ様効果とストレス関連障害の治療における可能性について調査されています . 神経伝達物質系の調節能力により、新規治療薬開発における貴重な足場となっています。
有機合成
“2-メチル-N-[(4-メチルフェニル)メチル]プロパン-1-アミン”は有機合成における汎用性の高い中間体として機能します。 この化合物は、ベンジル位でフリーラジカルブロム化、求核置換反応、酸化などの反応を起こすことができ、これらの反応は複雑な有機分子の構築に不可欠です . これらの反応は、医薬品やファインケミカルを含む幅広い有機化合物の合成において重要です。
材料科学
この化合物の誘導体は、新規材料の合成に材料科学で利用されています。 その構造モチーフはポリマーに組み込まれたり、表面を改質するために使用されたりして、材料の物理的性質や機能に影響を与えます。 特にベンジル位は、さらなる官能基化のための反応部位を提供し、高度な材料設計に不可欠です .
分析化学
分析化学において、 “2-メチル-N-[(4-メチルフェニル)メチル]プロパン-1-アミン”とその誘導体は、標準物質または試薬として使用できます。 それらの明確な分光学的特性により、様々な分析手法における基準化合物として役立ち、複雑な混合物中の物質の同定と定量に役立ちます .
生化学
生化学的に、この化合物は酵素と基質の相互作用、特に類似の構造フレームワークを標的とする酵素との相互作用を研究するために使用できます。 これは、酵素の特異性に関する洞察を提供し、研究および治療の両方の文脈において応用を持つ酵素阻害剤または活性化剤の設計に役立ちます .
医薬品化学
医薬品化学では、この化合物のフレームワークは、その薬物様特性について調査されています。 生体障壁を透過する能力と生体標的との相互作用は、関心の対象となっています。 この化合物は、薬物動態学的および薬力学的プロファイルを強化するために改変することができ、創薬における貴重なリード化合物となります .
作用機序
Target of Action
A similar compound, 2-methyl-n-((2’- (pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (pf-04455242), has been identified as a κ-opioid receptor (kor) antagonist
Mode of Action
Benzylic compounds, which include this compound, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The similar compound pf-04455242, a kor antagonist, would be expected to affect pathways involving κ-opioid receptors .
Safety and Hazards
生化学分析
Biochemical Properties
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting MAO, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Cellular Effects
The effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the cAMP (cyclic adenosine monophosphate) signaling pathway, which plays a crucial role in regulating various cellular functions, including metabolism, gene transcription, and cell growth . Additionally, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can alter gene expression by affecting transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine exerts its effects through several mechanisms. One of the key mechanisms is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters and increases their availability in the synaptic cleft . This compound also binds to and activates trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates neurotransmitter release and reuptake . Furthermore, 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and increase locomotor activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and cardiovascular issues . Threshold effects have been observed, where the compound exhibits beneficial effects at certain concentrations but becomes harmful at higher levels. Understanding the dosage-dependent effects of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then undergo further transformations, including hydroxylation, demethylation, and deamination . The metabolic pathways of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic cation transporters (OCTs) and other membrane proteins . The distribution of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine within tissues can influence its localization and accumulation, affecting its overall pharmacological profile.
Subcellular Localization
The subcellular localization of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can impact its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can direct it to specific organelles, where it can interact with different biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFOZSZFFZDTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405886 |
Source


|
| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869942-00-7 |
Source


|
| Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

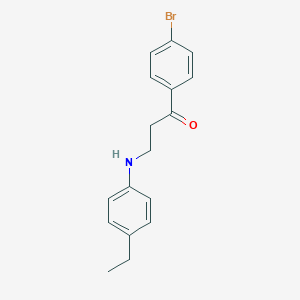

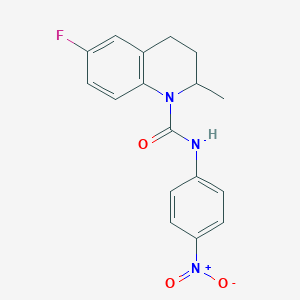
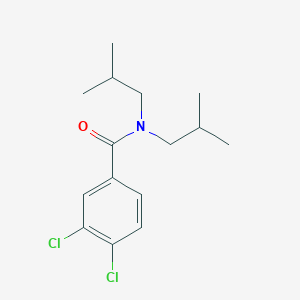
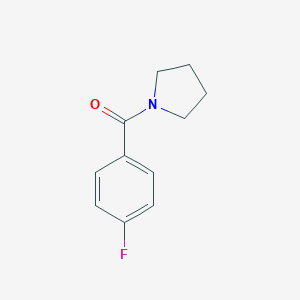
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
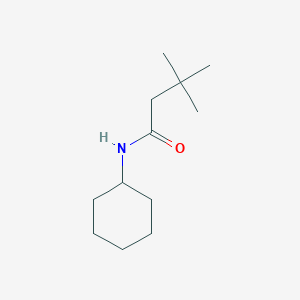
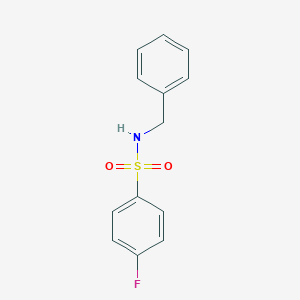
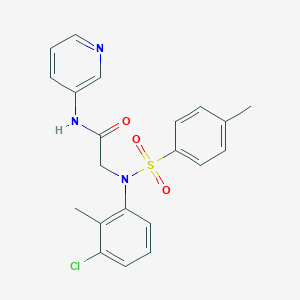
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
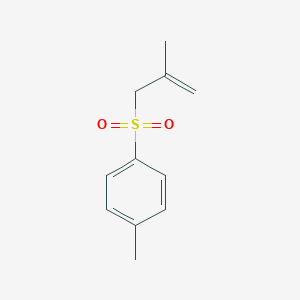

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)